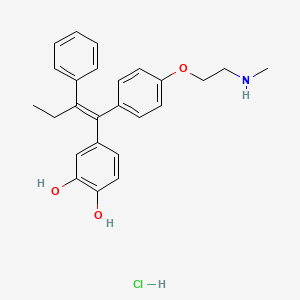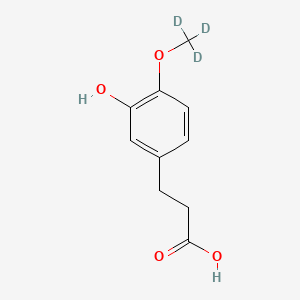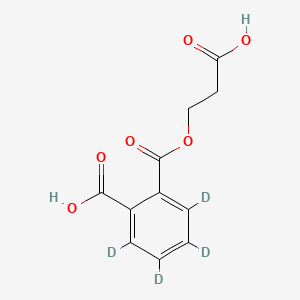
N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is a chemical compound with the molecular formula C8H5FN2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
6-Fluoro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: Another derivative with similar biological activities.
2-Substituted 6-fluorobenzothiazoles: These compounds have been studied for their photosynthetic electron transport inhibition and other biological activities
N’-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide stands out due to its unique structural features and diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C10H10FN3S |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H10FN3S/c1-14(2)6-12-10-13-8-4-3-7(11)5-9(8)15-10/h3-6H,1-2H3/b12-6+ |
Clave InChI |
ITZRNAFQNFQYPY-WUXMJOGZSA-N |
SMILES isomérico |
CN(C)/C=N/C1=NC2=C(S1)C=C(C=C2)F |
SMILES canónico |
CN(C)C=NC1=NC2=C(S1)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


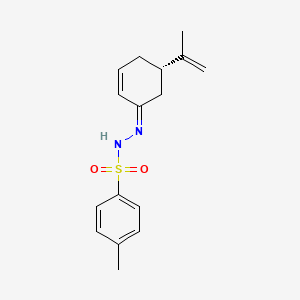


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

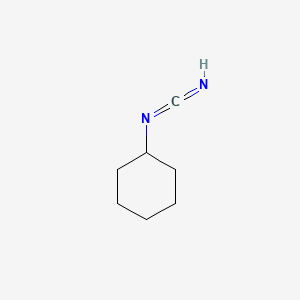
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
